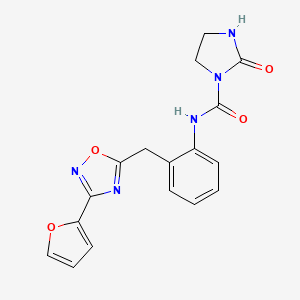
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-oxoimidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H15N5O4 and its molecular weight is 353.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with these structural features are often studied for their potential biological activities. For instance, furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
生物活性
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, notably furan and oxadiazole moieties. These structural features suggest potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N3O4, with a molecular weight of 339.3 g/mol. The presence of the carboxamide group enhances its interaction capabilities with biological systems, potentially allowing it to act on various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.3 g/mol |
| Structural Features | Furan, Oxadiazole, Imidazolidine |
Antimicrobial Activity
Research has indicated that compounds containing furan and oxadiazole rings often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi. The specific activity of this compound against microbial strains remains to be fully elucidated but suggests a promising avenue for exploration.
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been documented in several studies. For example, compounds that share structural similarities with N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-oxoimidazolidine have been shown to induce apoptosis in cancer cell lines by targeting specific pathways involved in tumor growth . The mechanism of action may involve the inhibition of key enzymes or receptors that are pivotal in cancer progression.
Case Studies and Research Findings
- Oxadiazole Derivatives in Cancer Therapy :
- Antimicrobial Efficacy :
- Another research effort evaluated the antimicrobial activity of related compounds against pathogens like Staphylococcus aureus and Candida albicans. The results indicated that these compounds could serve as effective agents against resistant strains.
The biological activity of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-oxoimidazolidine may involve:
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various microorganisms.
| Compound Type | Biological Activity |
|---|---|
| 1,3,4-Oxadiazole Derivatives | Antimicrobial and anticancer properties |
| 1,3-Thiadiazole Derivatives | Antiviral and anti-inflammatory effects |
| Benzothiazole Compounds | Antitubercular activity |
The unique combination of oxadiazole and imidazolidine functionalities may confer distinct pharmacological properties not found in other compounds.
Anticancer Potential
Recent studies have highlighted the anticancer potential of similar compounds. For example, compounds derived from thiazolidinone structures have demonstrated potent inhibitory activity against various cancer cell lines. A notable study reported that certain derivatives showed IC50 values as low as 0.021 µmol/L against multi-tyrosine kinases, indicating strong potential for further development in cancer therapeutics .
Case Studies
- Antitumor Activity : A series of synthesized compounds were evaluated for their cytotoxic effects on human tumor cell lines. Among these, certain derivatives exhibited significant selectivity and potency against leukemia cells with IC50 values ranging from 0.75 µM to 3.4 µM .
- Antimicrobial Studies : A study involving the synthesis of 1,3-thiadiazole derivatives demonstrated effective antimicrobial action against Staphylococcus aureus and Candida albicans using disk diffusion methods . The results were corroborated by quantum chemical calculations that supported the observed biological activities.
特性
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-16-18-7-8-22(16)17(24)19-12-5-2-1-4-11(12)10-14-20-15(21-26-14)13-6-3-9-25-13/h1-6,9H,7-8,10H2,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBNBHRKDBWUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













